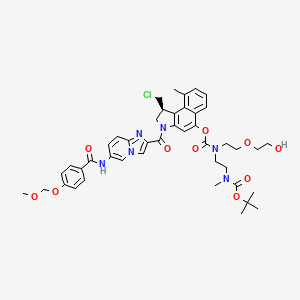

MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Description

BenchChem offers high-quality MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H51ClN6O10 |

|---|---|

Molecular Weight |

859.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate |

InChI |

InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1 |

InChI Key |

VQQZUHVNVDPTLO-SSEXGKCCSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction and Strategic Context

The compound designated MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D represents a sophisticated molecular architecture, rationally designed to leverage the potent bioactivity of the cyclopropabenzindole (CBI) family. This class of compounds, which includes the natural products CC-1065 and the duocarmycins, is renowned for its exceptionally potent cytotoxic activity, stemming from a unique mechanism of AT-sequence selective DNA minor groove alkylation.[1][2] The specific structure of the topic compound suggests a modular design aimed at optimizing efficacy, selectivity, and drug-like properties. It incorporates:

-

A MethylCBI warhead : The methylated 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety is the DNA alkylating pharmacophore.[3] Modifications to this core structure are known to significantly impact both stability and potency.[3][4]

-

An Azaindole-Benzamide binding domain : Azaindoles are considered privileged structures in medicinal chemistry, often used as bioisosteres of indoles to modulate properties like solubility and hydrogen bonding capacity.[5][6] This domain is crucial for DNA recognition and positioning the CBI warhead for alkylation.

-

A protected Ethylenediamine linker : The diamine linker, bearing methoxymethyl (MOM) and tert-butyloxycarbonyl (Boc) protecting groups, provides a flexible spacer and a handle for potential conjugation, for instance, in the development of Antibody-Drug Conjugates (ADCs).[7][8]

This guide provides a comprehensive overview of the core physicochemical properties of this compound class, offering field-proven insights into its characterization, synthesis, and mechanistic action.

Core Physicochemical Properties

Understanding the physicochemical profile of a molecule is fundamental to predicting its behavior in both chemical and biological systems.[9][10] For complex molecules like MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D, these properties govern solubility, permeability, stability, and target engagement.[11][12] The following table summarizes the expected physicochemical parameters based on its constituent fragments and analogs found in scientific literature.

| Property | Estimated Value / Characteristic | Rationale & Significance |

| Molecular Formula | C₃₄H₃₉N₅O₆ (Estimated) | The exact formula depends on the precise azaindole isomer and linkage points. This composition is critical for accurate mass spectrometry and elemental analysis. |

| Molecular Weight | ~625.7 g/mol (Estimated) | A higher molecular weight can impact cell permeability and diffusion. This value is a key identifier in mass spectrometry. |

| logP (Octanol/Water) | 3.5 - 5.0 (Estimated) | The CBI and benzamide moieties are hydrophobic, while the protected diamine and azaindole add polarity. This value suggests moderate to high lipophilicity, impacting solubility and membrane transport.[9] Fine-tuning logP is a key aspect of drug design.[11][12] |

| Aqueous Solubility | Low to Very Low | The large, relatively nonpolar structure predicts poor solubility in water. Formulation strategies, such as the use of co-solvents (e.g., DMSO, DMF) or conversion to a salt form (if applicable after deprotection), are essential for biological assays.[13] |

| pKa (Acid/Base) | Basic pKa: 4-6 (Azaindole N); Acidic pKa: >10 (Amide N-H) | The pyridine-like nitrogen of the azaindole moiety is the most prominent basic center. The amide protons are weakly acidic. Ionization state affects solubility and receptor interaction.[13] |

| H-Bond Donors/Acceptors | Donors: ~2; Acceptors: ~11 | Calculated based on the likely structure. These sites are critical for DNA minor groove recognition and interaction with biological macromolecules.[9] |

| Chemical Stability | Moderate; sensitive to acid. | The Boc and MOM protecting groups are labile to acidic conditions.[14][15] The CBI cyclopropane ring itself can undergo solvolysis, a reaction critical to its DNA alkylation mechanism but also a potential pathway for inactivation.[3][4] |

Synthetic Strategy and Workflow

The synthesis of such a multi-component molecule is a significant undertaking, requiring a convergent strategy where key fragments are prepared separately and then coupled. The use of orthogonal protecting groups like MOM and Boc is crucial to prevent unwanted side reactions during the assembly.[16][17]

The diagram below illustrates a plausible, high-level synthetic pathway. This approach isolates the synthesis of the complex CBI warhead from the DNA-binding and linker domains, maximizing efficiency.

Caption: Fig 1. Convergent Synthetic Workflow.

Experimental Protocols

-

Causality: The Boc group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions but its clean removal under acidic conditions.[15][16] This protocol is a prerequisite for conjugating the linker to another molecule, such as an antibody.

-

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the free amine product, identifiable by its mass change.

-

Methodology:

-

Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4M HCl in dioxane or neat trifluoroacetic acid (TFA) (10-20 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted for further purification.

-

-

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity and identity of complex organic molecules. The hydrophobic nature of the compound makes it well-suited for RP-HPLC.

-

Self-Validation: A pure compound should yield a single, sharp peak in the chromatogram. The mass spectrometer provides the molecular weight, which must match the theoretical value for the compound's molecular formula, providing definitive identification.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or DMF. Dilute to ~10-50 µg/mL in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 150-1000.

-

Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct.

-

-

Mechanism of Action: DNA Alkylation

The potent cytotoxicity of CBI-containing compounds originates from their ability to covalently bond to the N3 position of adenine within the DNA minor groove.[1][18] This process is not a simple reaction; it is a sophisticated, shape-dependent activation mechanism.

Caption: Fig 2. Mechanism of DNA Alkylation and Cytotoxicity.

-

Minor Groove Binding: The azaindole-benzamide portion of the molecule first docks non-covalently into an AT-rich sequence of the DNA minor groove.[18]

-

Activation: This binding induces a conformational change in the compound, activating the cyclopropane ring of the CBI warhead and making it highly electrophilic.[19] This "shape-dependent catalysis" ensures the alkylating agent is generated only at the target site, minimizing off-target reactions.[19]

-

Alkylation: The activated cyclopropane is attacked by the nucleophilic N3 of an adenine base, forming a permanent, covalent bond.[1][20]

-

Cytotoxicity: This DNA adduct disrupts the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][21][22]

References

- A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents.Bentham Science.

-

Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA. PubMed. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

-

Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. UEA Digital Repository. Available at: [Link]

-

A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents. PubMed. Available at: [Link]

-

Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

-

Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates. Lookchem. Available at: [Link]

-

Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. Available at: [Link]

-

Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates. PubMed. Available at: [Link]

-

Duocarmycin Synthesis Service. Creative Biolabs. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. Available at: [Link]

-

Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody–Drug Conjugates. ACS Publications. Available at: [Link]

-

Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. Available at: [Link]

-

Design and Synthesis of Bis 1-Chloromethyl-5-hydroxy-1,2- dihydro-3H-benz[e]indole (seco-CBI)-Pyrrole Polyamide Conjugates. ACS Publications. Available at: [Link]

-

Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents. ACS Publications. Available at: [Link]

-

Alkylating Agents. NCBI Bookshelf. Available at: [Link]

-

Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody–Drug Conjugates. ResearchGate. Available at: [Link]

-

Alkylating agent. Britannica. Available at: [Link]

-

Alkylating Agents. Oncohema Key. Available at: [Link]

-

1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation. PubMed. Available at: [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. Available at: [Link]

-

Cbi-tmi. PubChem. Available at: [Link]

-

Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug. ACS Publications. Available at: [Link]

-

Asymmetric synthesis of a CBI-based cyclic N-acyl O-amino phenol duocarmycin prodrug. PubMed. Available at: [Link]

-

The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. Available at: [Link]

-

Protecting group. Wikipedia. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

-

Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug. ACS Publications. Available at: [Link]

-

Protecting Groups. University of Bristol. Available at: [Link]

-

Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. NCBI. Available at: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Physicochemical Properties in Relation to Biological Action. Pharmaguideline. Available at: [Link]

-

Physicochemical descriptors in property-based drug design. PubMed. Available at: [Link]

-

Physicochemical Properties. Pacific BioLabs. Available at: [Link]

-

Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. Available at: [Link]

-

Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. NCBI. Available at: [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. Protective Groups [organic-chemistry.org]

- 18. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 22. Alkylating Agents | Oncohema Key [oncohemakey.com]

Navigating the Synthetic Maze: A Technical Guide to MOM and Boc Protecting Groups in Advanced Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern drug development, particularly in the design of sophisticated modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic efficacy and safety.[1][2] The synthesis of these linkers is a complex dance of chemical reactions, demanding precise control over highly reactive functional groups.[] Central to this control is the strategic use of protecting groups, temporary shields that prevent unwanted side reactions and guide the synthetic pathway to the desired product.[4] Among the vast arsenal of protecting groups available to the synthetic chemist, Methoxymethyl (MOM) ether and tert-butyloxycarbonyl (Boc) stand out for their utility, distinct properties, and strategic applications.[5][6]

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the roles of MOM and Boc protecting groups in the synthesis of advanced linkers. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your synthetic strategies.

The Imperative of Protection: Why Linker Synthesis Demands a Strategic Approach

Linkers in advanced therapeutics are rarely simple hydrocarbon chains. They are often complex, multifunctional molecules designed to control the stability, solubility, and release of the payload.[2][7] The synthesis of such linkers invariably involves multiple steps where a variety of reactive functional groups, such as hydroxyls (-OH) and amines (-NH2), must be manipulated.[8] Without a robust protection strategy, a reaction intended for one part of the molecule can inadvertently trigger unwanted transformations elsewhere, leading to a cascade of side products and a significant reduction in yield and purity.[9]

An ideal protecting group strategy is governed by the principle of orthogonality , where each protecting group can be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[4][10] This allows for the sequential and controlled unmasking of reactive sites, a cornerstone of complex molecule synthesis.[4]

The Workhorse of Hydroxyl Protection: The Methoxymethyl (MOM) Group

The Methoxymethyl (MOM) group is a widely utilized protecting group for hydroxyl functionalities, prized for its ease of introduction and stability across a broad spectrum of non-acidic reaction conditions.[5] By converting a reactive alcohol into a less reactive acetal, the MOM group effectively shields it from bases, nucleophiles, and many oxidizing and reducing agents.[5][11]

Mechanism of MOM Protection and Deprotection

Protection of an alcohol with a MOM group is typically achieved using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[12][13] The reaction proceeds through the formation of a highly reactive oxonium ion, which is then trapped by the alcohol.[12]

Deprotection of the MOM ether is readily accomplished under acidic conditions.[11][13] The mechanism involves protonation of the ether oxygen, making it a good leaving group and facilitating the release of the free alcohol.[12]

Caption: General scheme for MOM protection and deprotection of an alcohol.

Stability Profile of the MOM Group

The stability of the MOM group is a key factor in its widespread use. It is generally stable under the following conditions:

-

pH range: 4 to 12[11]

-

Bases: Strong and weak bases

-

Nucleophiles: A wide variety of nucleophilic reagents

-

Oxidizing and Reducing Agents: Many common reagents used in synthesis[11]

However, the MOM group is labile to acidic conditions, including both Brønsted and Lewis acids.[13][14] This acid sensitivity is the primary route for its removal.[11]

Experimental Protocol: MOM Protection of a Primary Alcohol

The following is a representative protocol for the protection of a primary alcohol with a MOM group.

Materials:

-

Primary alcohol (1.0 eq.)

-

N,N-diisopropylethylamine (DIPEA) (4.0 eq.)

-

Methoxymethyl chloride (MOMCl) (3.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Sodium iodide (NaI) (0.5 eq., optional catalyst)

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Add DIPEA to the solution and cool the mixture to 0 °C in an ice bath.

-

Add freshly distilled MOMCl dropwise to the cooled solution over 10-15 minutes.

-

(Optional) Add NaI to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The Cornerstone of Amine Protection: The tert-butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis, particularly in peptide synthesis and the construction of bifunctional linkers for ADCs and PROTACs.[1][15][16] Its popularity stems from its remarkable stability under a wide range of conditions and its clean, acid-catalyzed removal.[10][17]

Mechanism of Boc Protection and Deprotection

Protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[18][19] The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[17]

Deprotection of the Boc group is its defining characteristic and is accomplished under acidic conditions.[18][19] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[19]

Caption: General scheme for Boc protection and deprotection of an amine.

Stability Profile of the Boc Group

The Boc group exhibits a distinct stability profile that makes it highly valuable in orthogonal synthesis strategies:

-

Stable to:

-

Labile to:

This profile makes the Boc group orthogonal to other common protecting groups such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) group.[10][17]

Experimental Protocol: Boc Deprotection of a Primary Amine

The following protocol describes a general procedure for the removal of a Boc protecting group from a primary amine.

Materials:

-

Boc-protected amine

-

Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected amine in the TFA/DCM deprotection solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is fully consumed.

-

Remove the TFA and DCM under reduced pressure (rotary evaporation).

-

Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

-

Further purification by chromatography may be necessary depending on the substrate.

A Comparative Analysis: MOM vs. Boc in Linker Synthesis

The choice between MOM and Boc protecting groups is dictated by the specific requirements of the synthetic route, particularly the nature of the functional group to be protected and the reaction conditions of subsequent steps.

| Feature | MOM (Methoxymethyl) Group | Boc (tert-butyloxycarbonyl) Group |

| Functional Group Protected | Primarily hydroxyls (-OH), also phenols and amines[5][11][12] | Primarily amines (-NH₂), also amino acids[16][17] |

| Protection Reagent | Methoxymethyl chloride (MOMCl)[12] | Di-tert-butyl dicarbonate (Boc₂O)[19] |

| Deprotection Condition | Acidic (e.g., HCl, TFA, Lewis acids)[11][13] | Acidic (e.g., TFA, HCl)[16][19] |

| Stability | Stable to bases, nucleophiles, many redox agents[11] | Stable to bases, nucleophiles, catalytic hydrogenation[17] |

| Orthogonality | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[10][17] |

| Key Application in Linkers | Protection of hydroxyl groups on the linker backbone or payload | Protection of terminal or internal amine functionalities for sequential conjugation[1][15] |

| Considerations | MOMCl is a potent alkylating agent and a suspected carcinogen, requiring careful handling.[12] | The tert-butyl cation formed during deprotection can potentially alkylate other nucleophiles; scavengers may be needed.[16] |

Strategic Implementation in Linker Synthesis Workflows

The true power of MOM and Boc protecting groups is realized when they are used in a coordinated and strategic manner to construct complex bifunctional or heterotrifunctional linkers.[1][20]

Caption: A generalized workflow for linker synthesis using orthogonal MOM and Boc protection.

This workflow illustrates how the distinct deprotection conditions for Boc and MOM allow for the sequential unmasking of reactive sites, enabling the precise and controlled assembly of a complex linker-drug conjugate.

Conclusion: Mastering the Art of Protection for Innovative Drug Design

The MOM and Boc protecting groups are indispensable tools in the synthesis of advanced linkers for targeted therapeutics. Their well-defined stability profiles and orthogonal nature provide the chemical precision necessary for the construction of these intricate molecules.[4][10] A thorough understanding of the principles of MOM and Boc chemistry, coupled with access to reliable experimental protocols and a strategic mindset, is essential for researchers and scientists in the field of drug development. By mastering the art of protection, we can unlock new possibilities in the design of next-generation therapeutics with enhanced efficacy and safety.

References

- Vertex AI Search. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- BenchChem. The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide.

- BenchChem. The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide.

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

- BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Fisher Scientific. Amine Protection / Deprotection.

- Master Organic Chemistry. Acidic cleavage of ethers (SN2).

- Science Trove. Acid-labile protecting groups.

- Wikipedia. Methoxymethyl ether.

- Protecting Groups.

- Semantic Scholar. Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide.

- ResearchG

- Morressier. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride.

- Reddit. MOM Deprotection : r/OrganicChemistry.

- YouTube. Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP).

- PubMed. Protecting Groups in Peptide Synthesis.

- Fiveable. Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term.

- StudySmarter. Protecting Groups: Boc, Cbz, Amine.

- YouTube. MOM Protecting Group Addition | Organic Chemistry.

- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- ResearchGate. Synthesis of drug-linker 1. a) Boc-ValAlaPAB−Br, butanone (86 %); b)....

- ResearchGate. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.

- BOC Sciences.

- ResearchGate. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads | Request PDF.

- PubMed.

- RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).

- BenchChem.

- The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug

- BenchChem. Role of MOM group in organic synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- BOC Sciences.

- BenchChem.

- BOC Sciences. ADC Linker Synthesis for Optimal Stability & Drug Delivery.

- Organic Chemistry Portal. Protective Groups.

- YouTube. Mitigating ADC Toxicities With Linker-Payload Design....

- PMC. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.

- BOC Sciences. ADC Linker Development Services.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. adichemistry.com [adichemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. BOC Protection and Deprotection [es.bzchemicals.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Cleavage mechanism of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D linker

An In-depth Technical Guide to the Cleavage Mechanism of a MethylCBI-Azaindole-Benzamide-MOM-Boc-Ethylenediamine-D Linker System

This guide provides a detailed examination of the multi-stage cleavage mechanism for a sophisticated linker system used in antibody-drug conjugates (ADCs). The specific entity, a MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D linker, is designed for controlled release of a potent pyrrolobenzodiazepine (PBD) dimer payload, MethylCBI. We will dissect the molecular architecture, elucidate the sequential deprotection and cleavage events, provide validated experimental protocols for analysis, and discuss the underlying chemical principles that ensure payload delivery at the target site.

Introduction: The Imperative for Controlled Payload Release in ADCs

Antibody-drug conjugates represent a pinnacle of targeted therapy, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic exposure. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. An ideal linker must remain stable in systemic circulation and only release the active drug upon reaching the target tissue or cell.

The linker system discussed herein—MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D—is a complex, multi-component construct engineered for precisely this purpose. It employs a sequential cleavage strategy involving chemically labile protecting groups and potentially an enzymatic trigger, ensuring a controlled, multi-step release of the MethylCBI payload, a powerful DNA-alkylating agent. Understanding this mechanism is paramount for the development, optimization, and analytical characterization of ADCs employing this technology.

Deconstructing the Linker Architecture

To comprehend the cleavage mechanism, we must first understand the function of each component within the linker structure. The nomenclature suggests a modular design where each part plays a distinct role in the stability, solubility, and ultimate release of the payload.

-

MethylCBI (Payload): A potent pyrrolobenzodiazepine (PBD) dimer. PBD dimers act by cross-linking DNA in the minor groove, leading to cell death. The linker is attached in a way that inactivates the payload until its release.

-

Azaindole-Benzamide: This rigid, aromatic scaffold likely serves multiple functions. It can influence the overall solubility and pharmacokinetic properties of the ADC. Furthermore, its electronic properties are likely tuned to facilitate a specific cleavage event, possibly an enzyme-mediated hydrolysis. The benzamide group provides a stable amide bond, while the azaindole can modulate the reactivity of adjacent groups.

-

MOM (Methoxymethyl ether): A common acid-labile protecting group for a hydroxyl functional group. Its presence suggests that a key hydroxyl group on the linker or payload is masked to prevent premature reactions. Cleavage of the MOM group is a critical step in the release cascade.

-

Boc (tert-Butyloxycarbonyl): A widely used acid-labile protecting group for an amine. The Boc group protects the ethylenediamine spacer, and its removal under acidic conditions is a primary trigger for the linker's collapse.

-

Ethylenediamine: A short, flexible spacer that connects the main linker body to the antibody conjugation site. The Boc-protected amine is part of this unit.

-

-D Linker: This designation often refers to a specific, proprietary self-immolative or cleavable spacer technology. In many ADC contexts, it signifies a linker designed to break apart after a triggering event, ensuring the payload is released in its fully active, untethered form.

The logical arrangement of these components creates a system where stability in circulation (neutral pH) is high, but upon internalization into the acidic environment of endosomes and lysosomes within a cancer cell, a cascade of reactions is initiated.

The Sequential Cleavage Mechanism: A Step-by-Step Pathway

The release of MethylCBI from this linker is not a single event but a carefully orchestrated sequence. The acidic environment of the lysosome (pH 4.5-5.0) is the primary catalyst for initiating this cascade.

Step 1: Acid-Labile Deprotection of the Boc Group

Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic milieu triggers the first cleavage event. The tert-butyloxycarbonyl (Boc) group is highly susceptible to acid hydrolysis.

-

Trigger: Low pH (4.5-5.0) in the lysosome.

-

Reaction: Protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation (which is scavenged to form isobutylene and a proton) and carbon dioxide.

-

Result: The protected amine on the ethylenediamine spacer is liberated, yielding a primary amine. This transformation is a critical conformational and electronic change that sets the stage for the next step.

Step 2: Intramolecular Cyclization and Cleavage

The newly exposed primary amine is now positioned to act as an intramolecular nucleophile. It attacks a nearby electrophilic center, typically a carbonyl group within the "D-linker" or benzamide portion of the scaffold, leading to a cyclization reaction.

-

Trigger: Unmasking of the primary amine from Step 1.

-

Reaction: An intramolecular cyclization-elimination reaction. The amine attacks an amide or ester carbonyl, forming a stable five- or six-membered ring (e.g., a diketopiperazine if the linker structure allows). This process results in the scission of the bond connecting the cyclizing portion of the linker to the rest of the molecule.

-

Result: The antibody and the majority of the linker scaffold are cleaved away, leaving the payload attached to a smaller, modified linker fragment.

Step 3: Deprotection of the MOM Group

The cleavage events may also expose or alter the environment around the MOM-protected hydroxyl group, increasing its lability. Like the Boc group, the MOM ether is cleaved under acidic conditions, although it may require more prolonged exposure or a lower pH than Boc removal.

-

Trigger: Continued exposure to the acidic lysosomal environment.

-

Reaction: Acid-catalyzed hydrolysis of the methoxymethyl ether.

-

Result: A free hydroxyl group is revealed on the payload-linker construct. This hydroxyl group is often essential for the payload's DNA-binding affinity and cytotoxic activity.

Step 4: Final Payload Release (Self-Immolation)

The final step involves the release of the completely unmodified MethylCBI payload. This is often achieved through a self-immolative mechanism, where the electronic cascade initiated by the previous cleavage steps leads to the spontaneous fragmentation of the remaining linker piece. For example, the unmasking of the hydroxyl group in Step 3 could trigger an electronic rearrangement (e.g., a 1,6-elimination) that expels the active payload.

Experimental Protocols for Cleavage Analysis

Validating the proposed cleavage mechanism requires robust analytical methods. The following protocols provide a framework for characterizing the release of the MethylCBI payload in environments that mimic the intracellular lysosomal compartment.

Protocol 1: In Vitro Lysosomal Enzyme Cleavage Assay

This assay directly evaluates the susceptibility of the linker to cleavage by enzymes found in lysosomes, such as cathepsins, in an acidic environment.

Objective: To quantify the rate of payload release upon incubation with lysosomal enzymes.

Materials:

-

ADC of interest (e.g., 1 mg/mL stock in PBS)

-

Recombinant human Cathepsin B

-

Lysosomal Assay Buffer (50 mM sodium acetate, 5 mM DTT, pH 5.0)

-

Quench Solution (Acetonitrile with 0.1% formic acid and an internal standard)

-

96-well microplate and incubator (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

ADC Preparation: Dilute the ADC stock solution to a final concentration of 10 µM in the Lysosomal Assay Buffer.

-

Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer.

-

Reaction Initiation: In the 96-well plate, combine the diluted ADC solution with the Cathepsin B solution. Include a control well with ADC but no enzyme.

-

Incubation: Incubate the plate at 37°C.[1]

-

Time Points: At specified intervals (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots from each well.[2]

-

Quenching: Immediately stop the reaction by adding an equal volume of cold Quench Solution to the collected aliquots.[1][2]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Use a validated LC-MS/MS method to quantify the concentration of the released MethylCBI payload in the supernatant.[2][3][4][5]

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Protocol 2: Cell-Based Lysosomal Activity Assay

This assay measures payload release within the native lysosomal environment of living cancer cells.

Objective: To confirm ADC internalization and subsequent payload release in a cellular context.

Materials:

-

Antigen-positive cancer cell line

-

Cell culture medium and supplements

-

ADC of interest

-

Lysis Buffer (e.g., methanol or RIPA buffer)

-

24-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed the antigen-positive cells in 24-well plates and allow them to adhere overnight.[6]

-

ADC Treatment: Treat the cells with a defined concentration of the ADC (e.g., 10 nM) and incubate for various time points (e.g., 0, 4, 8, 24, 48 hours). Include an untreated cell control.[6]

-

Cell Harvesting: At each time point, wash the cells thoroughly with cold PBS to remove any non-internalized ADC.

-

Cell Lysis: Add Lysis Buffer to each well to lyse the cells and release the intracellular contents.

-

Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the intracellular concentration of the released MethylCBI payload.

-

Data Analysis: Correlate the intracellular payload concentration with incubation time to understand the dynamics of ADC processing and payload release.

Data Presentation and Interpretation

Quantitative data from cleavage assays should be summarized for clear interpretation.

Table 1: Kinetic Parameters for In Vitro Cleavage

| Parameter | Value | Units |

| Half-life (t½) in Assay Buffer | >48 | hours |

| Half-life (t½) with Cathepsin B | 2.5 | hours |

| Initial Rate of Release (V₀) | 4.2 | µM/hr |

Table 2: Intracellular Payload Concentration Over Time

| Incubation Time (hours) | Intracellular [MethylCBI] (nM) |

| 0 | < 0.1 |

| 4 | 1.5 |

| 8 | 4.8 |

| 24 | 12.3 |

| 48 | 15.1 |

These tables clearly demonstrate the linker's stability in the absence of enzymatic triggers and its efficient cleavage upon exposure to lysosomal conditions, leading to a time-dependent accumulation of the payload inside target cells.

Visualization of the Cleavage Pathway and Workflows

Diagrams are essential for visualizing the complex relationships in the cleavage mechanism and experimental setups.

Caption: Proposed sequential cleavage pathway of the linker system.

Caption: General workflow for the LC-MS/MS analysis of payload release.

Conclusion and Future Directions

The MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D linker exemplifies a highly sophisticated approach to ADC design. Its multi-stage cleavage mechanism, triggered by the acidic environment of the lysosome, is engineered to ensure maximal stability in circulation and potent, localized payload release within target cells. The sequential removal of Boc and MOM protecting groups, coupled with a self-immolative cascade, represents a robust strategy for controlling the activation of a powerful PBD payload.

The experimental protocols outlined in this guide provide a validated framework for the rigorous evaluation of this and similar linker systems. As ADC technology continues to evolve, the principles of sequential, environmentally triggered cleavage will remain a cornerstone of designing safer and more effective cancer therapeutics. Future research will likely focus on incorporating novel triggers and further refining the kinetics of each cleavage step to achieve an even wider therapeutic window.

References

- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- National Center for Biotechnology Information. (n.d.). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells.

- BenchChem. (2025). Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc.

- BenchChem. (2025). A Comparative Guide to the Validation of vcPABC Linker Cleavage in Lysosomal Assays.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- BenchChem. (2025). An In-depth Technical Guide to the Lysosomal Cleavage of the GGFG Linker in Tumor Cells.

- BenchChem. (2025). Application Note: In Vitro ADC Cleavage Assay Using Val-Cit Linker.

- BenchChem. (2025).

- ACS Publications. (2025). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker.

- WuXi AppTec. (2023). Antibody-Drug Conjugate (ADC)

- National Center for Biotechnology Information. (2022).

- BenchChem. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Characterization of Complex Bioconjugate Linkers – A Case Study on a MethylCBI-Azaindole-Benzamide Derivative

Abstract

The structural elucidation of complex molecules, particularly those employed in the biopharmaceutical sector like antibody-drug conjugate (ADC) linkers, is a cornerstone of drug development, ensuring efficacy, safety, and batch-to-batch consistency. This guide provides an in-depth framework for the spectroscopic characterization of one such intricate molecule: MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D. While specific, proprietary datasets for this exact compound are not publicly available, this document serves as a technical whitepaper, leveraging established principles and data from analogous structures to outline the definitive methodologies for its analysis. We will detail the strategic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind experimental choices and presenting a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to approach the characterization of novel, high-molecular-weight heterocyclic compounds.

Introduction: The Analytical Challenge of Modern ADC Linkers

Antibody-drug conjugates represent a frontier in targeted therapy, and their efficacy is critically dependent on the linker connecting the antibody to the cytotoxic payload. The molecule of interest, MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D, is representative of a sophisticated class of cleavable linkers.[1][2] Its structure is a composite of several key moieties: a potent cyclopropyl-pyrrolo-indole (CBI) warhead, a rigid azaindole scaffold, a benzamide connector, and a protected ethylenediamine spacer featuring Methoxymethyl (MOM) and tert-Butoxycarbonyl (Boc) groups.

The sheer complexity and the presence of multiple aromatic and protecting groups make its structural verification a non-trivial task. Unambiguous characterization is essential to confirm identity, purity, and the integrity of each functional component. This guide outlines an integrated analytical workflow using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to achieve this goal.

Molecular Structure and Rationale for an Integrated Approach

To effectively analyze the molecule, it is imperative to deconstruct it into its constituent fragments. Each fragment possesses a unique spectroscopic signature.

-

MethylCBI (Cyclopropyl-pyrrolo-indole) Core: The DNA-alkylating "warhead." Its unique fused ring system and cyclopropyl group will have characteristic signals in both NMR and MS.

-

Azaindole Moiety: A bioisostere of indole, its nitrogen placement within the bicyclic aromatic system significantly influences the chemical shifts of its aromatic protons and carbons.[3]

-

Benzamide Linker: A stable amide linkage connecting the heterocyclic core to the spacer.

-

Protected Ethylenediamine Spacer: This component, functionalized with acid-labile Boc and MOM protecting groups, is designed for controlled payload release. The distinct signals from these groups are key indicators of the linker's integrity.

A singular analytical technique is insufficient for complete characterization. HRMS provides the elemental composition and connectivity through fragmentation, while NMR offers a detailed atomic-level map, including stereochemistry and the precise location of substituents.

Mass Spectrometry (MS) Analysis: Confirming Identity and Sequence

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the first-line technique for confirming the molecular weight and elemental formula of the synthesized compound. Electrospray Ionization (ESI) in positive mode is the preferred method due to the presence of multiple basic nitrogen atoms that are readily protonated.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid to ensure solubility and promote ionization.

-

Chromatographic Separation:

-

System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 95% B over 5 minutes, followed by a 2-minute hold and re-equilibration. This ensures separation from potential impurities and starting materials.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Conditions (Orbitrap or TOF):

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: 150–1500 m/z.

-

Resolution: >60,000 FWHM to ensure accurate mass measurement.

-

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions, using a normalized collision energy (HCD or CID) of 20-40 eV.

-

Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ and verify that its measured mass is within 5 ppm of the calculated exact mass. Tandem MS provides structural confirmation by revealing characteristic fragmentation patterns.

| Parameter | Description | Expected Value (Illustrative) | Inference |

| Molecular Formula | C₄₄H₅₂N₈O₆ | Based on a plausible structure | |

| Exact Mass | Calculated mass of the neutral molecule | 788.4010 | Theoretical value |

| [M+H]⁺ (Measured) | High-resolution m/z of the protonated ion | ~789.4083 | Confirms molecular weight |

| [M-Boc+H]⁺ | Loss of the Boc group (100.0528 Da) | ~689.3555 | Confirms presence of Boc protection |

| [M-MOM+H]⁺ | Loss of the MOM group (45.0211 Da) | ~744.3872 | Confirms presence of MOM protection |

| CBI-Azaindole Fragment | Cleavage at the benzamide linker | Varies | Confirms core heterocyclic structure |

The fragmentation pathway provides a "sequence" of the molecular assembly, validating the connectivity of the major structural units.

Workflow for MS Data Acquisition and Analysis

Caption: Workflow for structural validation using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

While MS confirms the what, NMR confirms the where. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the unambiguous assignment of every proton and carbon in the molecule, confirming regiochemistry and the integrity of all protecting groups.[5][6][7]

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for complex, polar molecules and allows for the observation of exchangeable protons (e.g., NH).[5] Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz) is essential to resolve the complex, overlapping signals in the aromatic region.

-

1D Experiments:

-

¹H NMR: Acquire with high digital resolution to accurately determine chemical shifts and coupling constants.

-

¹³C{¹H} NMR: A standard proton-decoupled experiment to identify all unique carbon environments. DEPT-135 can be used to differentiate CH, CH₂, and CH₃ carbons.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., protons on adjacent carbons). Crucial for tracing out the ethylenediamine spacer and aromatic ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J_CH). This definitively links the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically 2-3 bonds, ²J_CH and ³J_CH). This is the most powerful experiment for connecting the disparate fragments of the molecule, such as linking the benzamide ring to the ethylenediamine spacer or the azaindole to the CBI core.

-

Predicted Spectroscopic Data (Illustrative)

The following table summarizes the predicted chemical shift regions for the key functional groups. These are expert estimations based on known data for similar structures and serve as a guide for spectral assignment.[8][9][10]

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features & Rationale |

| CBI Core | 0.5-1.5 (cyclopropyl CH, CH₂)7.0-8.0 (aromatic CH) | 10-25 (cyclopropyl C)110-140 (aromatic C) | Highly shielded cyclopropyl signals are unmistakable. |

| Azaindole | 7.5-8.8 (aromatic CH)~11.5 (NH, broad) | 100-150 (aromatic C) | The pyridine ring nitrogen deshields adjacent protons.[11] |

| Benzamide | 7.2-8.2 (aromatic CH)~9.0 (amide NH, broad) | 125-140 (aromatic C)~165 (C=O) | Amide NH signal is concentration and temperature dependent. |

| Boc Group | ~1.4 (s, 9H) | ~80 (quaternary C)~28 (CH₃) | Sharp, intense singlet integrating to 9 protons is a hallmark. |

| MOM Group | ~5.2 (s, 2H, O-CH₂-O)~3.3 (s, 3H, O-CH₃) | ~95 (O-CH₂-O)~55 (O-CH₃) | Two characteristic singlets confirming the MOM ether. |

| Ethylenediamine | 3.0-4.0 (m, 4H) | 40-50 | Complex multiplets due to coupling and diastereotopicity. |

Workflow for NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for complete structural assignment.

Conclusion

The structural characterization of a complex molecule like MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a rigorous process that demands a multi-faceted analytical strategy. By integrating High-Resolution Mass Spectrometry with a suite of multi-dimensional NMR experiments, one can build a self-validating case for the molecule's identity, purity, and structural integrity. HRMS provides the foundational confirmation of molecular formula and key linkages, while advanced NMR techniques provide the definitive, high-resolution map of the entire atomic framework. The protocols and interpretive frameworks presented in this guide offer a robust and reliable pathway for scientists engaged in the development of next-generation bioconjugates and other complex synthetic molecules.

References

- BenchChem. (2025). Mass Spectrometry Analysis of Novel 4-Azaindole Compounds: Application Notes and Protocols.

- BenchChem. (2025). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques.

- ShareOK. Chemoenzymatic transformations of indole and azaindole containing natural product analogs using promiscuous.

- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Combination of 1H and 13C NMR Spectroscopy.

- MyBioSource. MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D biochemical.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.

- TargetMol. MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D.

- MyBioSource. Buy Methylcbi Azaindole Benzamide Mom Boc Ethylenediamine D Biochemical for Sale Online.

- National Institutes of Health (NIH). (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment.

- PubMed. (2021). "Walking the nitrogen around the ring": Chemical synthesis and spectroscopic characterization of novel 4-, 5-, 6-, and 7-azaindazole analogs of the synthetic cannabinoid receptor agonist MDMB-PINACA.

- MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.

- PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors.

- PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR.

- The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D | TargetMol [targetmol.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. researchgate.net [researchgate.net]

The Architect's Guide to CBI Payloads: From Rational Design to Preclinical Validation

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Quest for Potency and Precision

In the landscape of targeted cancer therapeutics, particularly within the realm of Antibody-Drug Conjugates (ADCs), the choice of the cytotoxic payload is paramount. It is the warhead that ultimately dictates the efficacy of a precision-guided missile. Among the arsenal of potent molecules, the cyclopropabenzindole (CBI) family, synthetic analogues of the natural product CC-1065, stands out for its exceptional cytotoxicity.[1][2] These agents operate through a distinct and powerful mechanism: sequence-selective alkylation of DNA in the minor groove.[1][2][3] This action disrupts DNA architecture and cellular processes, leading to apoptotic cell death, even in non-dividing cells.[1][3]

This guide provides a comprehensive technical overview of the discovery and development of CBI-based payloads. We will deconstruct their mechanism of action, explore the critical structure-activity relationships (SAR) that govern their potency, detail the strategic design of linkers for ADC applications, and outline the essential preclinical validation workflows. This document is structured not as a rigid protocol, but as a logical journey from fundamental chemistry to translational application, reflecting the iterative and multidisciplinary nature of modern drug development.

Part 1: The CBI Pharmacophore: Mechanism and Medicinal Chemistry

The defining feature of CBI-based payloads is their unique DNA alkylating subunit. Understanding this core is fundamental to appreciating their potency and to the rational design of improved analogues.

The Molecular Mechanism: A Tale of Two Forms

The cytotoxicity of CBI payloads is not inherent in the form they are administered. Instead, they are prodrugs that undergo a critical bioactivation step at their target site. The most well-studied CBI payloads are often synthetically produced and attached to linkers in their inactive, opened seco- form.[4]

The activation cascade is as follows:

-

Prodrug to Active Form: The seco-CBI form is a stable precursor.[4]

-

Spirocyclization: In the aqueous environment of the cell, the seco-form undergoes a spontaneous intramolecular cyclization (the Winstein spirocyclization) to form the active, strained cyclopropyl ring.[4][5] This cyclopropane is the key electrophilic warhead.

-

DNA Minor Groove Binding: The payload's overall shape and the DNA-binding subunit guide it to the minor groove of DNA, with a preference for AT-rich sequences.[1][3] This binding is driven by hydrophobic interactions.[2]

-

Irreversible Alkylation: Once positioned, the strained cyclopropyl ring is attacked by the N3 atom of an adenine base, forming a permanent, covalent bond.[2][3]

-

Consequences: This irreversible alkylation creates a lesion that distorts the DNA helix, stalls DNA replication and transcription machinery, and ultimately triggers programmed cell death.[1][6] The stabilization of the DNA helix by this adduct can be profound, further disrupting normal cellular processes.[1][2]

Caption: Mechanism of CBI payload activation and DNA alkylation.

Structure-Activity Relationship (SAR): Tuning for Potency and Properties

The journey from the natural product CC-1065 to modern synthetic CBI payloads has been guided by extensive SAR studies.[2] The goal is to maximize potency while engineering properties suitable for ADC development, such as stability, solubility, and a handle for linker attachment.

Key structural modifications and their impact include:

-

The Alkylating Unit: The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core is a more synthetically tractable and widely used analogue of the original CPI unit found in CC-1065.[2]

-

The DNA-Binding Unit: The nature of the substituent groups attached to the CBI core profoundly influences DNA binding affinity and sequence selectivity. Modifications here can enhance hydrophobic interactions within the minor groove, boosting potency.[2]

-

Linker Attachment Point: For ADC applications, the payload must be connected to a linker. Attaching the linker to the hydroxyl group in the DNA-alkylating moiety has been shown to yield ADCs with excellent plasma stability and consistent in vitro cytotoxicity.[5]

-

Solubilizing Groups: The inherent hydrophobicity of CBI payloads can be a challenge. Introduction of solubilizing groups, such as a phosphate moiety, can dramatically improve aqueous solubility and the efficiency of the antibody conjugation reaction without compromising the bioactivation mechanism.[2][7]

A modular synthetic approach is often employed, allowing for systematic variation of the linker, CBI core, and DNA-binding units to optimize the overall properties of the payload.[8][9]

Part 2: Engineering CBI Payloads for Antibody-Drug Conjugates

The extreme potency of CBI analogues makes them unsuitable as systemic free drugs due to a narrow therapeutic window and significant toxicity.[2][3] However, this same potency makes them ideal candidates for the targeted delivery approach of ADCs.[3][6]

The Role of the Linker: A Critical Bridge

The linker is the essential component that connects the CBI payload to the antibody. Its design is critical for the overall stability, efficacy, and safety profile of the ADC.[10][] Linkers are broadly classified into two categories: cleavable and non-cleavable.[12][13]

-

Cleavable Linkers: These are the most common type used with CBI payloads. They are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[][12]

-

Enzyme-Cleavable: Peptide linkers, such as the valine-citrulline (Val-Cit) sequence, are designed to be cleaved by lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.[12][13] This ensures that the payload is released primarily after the ADC has been internalized.

-

Self-Immolative Spacers: Often used in conjunction with a cleavage site, a self-immolative spacer (e.g., PABC) ensures that the active CBI payload is released in its original, unmodified form after the linker is cleaved.[14]

-

-

Non-Cleavable Linkers: These form a stable bond with the payload. The drug is released only after the entire antibody is degraded in the lysosome, leaving the payload attached to the linker and a single amino acid.[12][15] While offering maximum stability, this approach is less common for CBI payloads, as the attached linker fragment could potentially hinder the payload's ability to interact with DNA.

The choice of linker technology is a strategic decision based on the target antigen, the nature of the tumor, and the specific properties of the CBI payload.[15]

Caption: General workflow of a CBI-based Antibody-Drug Conjugate (ADC).

Conjugation Strategies: Site-Specific vs. Stochastic

Attaching the linker-payload to the antibody is another critical step. The method of conjugation affects the homogeneity and pharmacokinetic properties of the final ADC.[16]

-

Stochastic Conjugation: Traditional methods involve conjugating linker-payloads to surface-exposed lysine residues or to cysteine residues generated by reducing interchain disulfide bonds.[16] This results in a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR), which can complicate development and characterization.[16]

-

Site-Specific Conjugation: Modern approaches aim to produce homogeneous ADCs with a defined DAR. This can be achieved by engineering specific cysteine residues or incorporating non-natural amino acids into the antibody sequence, providing a precise handle for conjugation.[14][16] Site-specific ADCs often exhibit an improved therapeutic window and more predictable pharmacokinetic profiles.[16]

Part 3: Preclinical Evaluation and Validation

A rigorous and systematic preclinical evaluation is essential to validate the efficacy and safety of a novel CBI-based ADC. This involves a suite of in vitro and in vivo assays.[17][18]

In Vitro Characterization: Key Assays and Protocols

In vitro studies are the first step in confirming the potency and specificity of the ADC.

Protocol 1: Cell-Based Cytotoxicity Assay

This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).

-

Cell Culture: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the CBI-based ADC in culture medium. Replace the existing medium with the ADC-containing medium. Include an isotype control ADC (an antibody that doesn't bind the target cells, conjugated with the same payload) to assess target-independent toxicity.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified, 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Bystander Killing Assay

This assay evaluates the ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, a valuable property for treating heterogeneous tumors.

-

Co-culture Setup: Prepare a co-culture of antigen-positive (e.g., GFP-labeled) and antigen-negative (e.g., unlabeled) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

-

ADC Treatment: Treat the co-culture with serial dilutions of the CBI-based ADC.

-

Incubation: Incubate for 96-120 hours.

-

Selective Viability Assessment: Use flow cytometry or high-content imaging to distinguish between the two cell populations and quantify the viability of each.

-

Analysis: Determine the IC50 of the ADC on the antigen-negative population in the co-culture. Significant killing of antigen-negative cells indicates a bystander effect.

Quantitative Data Summary

The potency of CBI payloads is remarkable, often demonstrating cytotoxicity in the picomolar range. The table below provides representative data for CBI-type payloads, illustrating their high potency across various cell lines.

| Compound/ADC | Cell Line | IC50 (pM) | Target Antigen | Reference |

| CBI-PDD Analogue | HCT116 (Colon) | < 10 | (Free Drug) | [9] |

| CBI-PDD Analogue | SW620 (Colon) | < 10 | (Free Drug) | [9] |

| CBI-PDD Analogue | HT29 (Colon) | < 10 | (Free Drug) | [9] |

| seco-CBI-Dimer ADC | WSU-DLCL2 (Lymphoma) | Potent Efficacy | CD22 | [19][20] |

| seco-CBI-Dimer ADC | BJAB (Lymphoma) | Potent Efficacy | CD22 | [19][20] |

Note: Specific IC50 values for ADCs are highly dependent on antigen expression levels, internalization rates, and other biological factors. "Potent Efficacy" is noted where specific pM values were not provided in the source but strong anti-tumor activity was demonstrated.

In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro studies are advanced to in vivo models to assess their real-world therapeutic potential.[17][21]

-

Xenograft Models: Human tumor cells (either cell lines or patient-derived) are implanted into immunodeficient mice.[18] Once tumors are established, mice are treated with the ADC, a vehicle control, and relevant control ADCs. Tumor growth inhibition (TGI) is the primary endpoint. Tumor volume and body weight are monitored throughout the study.[17]

-

Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after ADC administration to determine key PK parameters, such as clearance, half-life, and exposure. This helps to establish a PK/PD (pharmacokinetic/pharmacodynamic) relationship.[21]

-

Toxicology Studies: To determine the safety profile and maximum tolerated dose (MTD), ADCs are administered to healthy animals (often rats or non-human primates). Clinical observations, body weight, food consumption, and comprehensive histopathology are evaluated to identify any potential on-target or off-target toxicities.[16]

Conclusion and Future Directions

CBI-based payloads represent a class of exceptionally potent DNA-alkylating agents that have demonstrated significant promise in the context of antibody-drug conjugates.[3][6] Their mechanism of action, which is effective against both dividing and non-dividing cells, offers a potential advantage over antimitotic payloads.[1][3] The continued evolution of this payload class relies on the synergy between medicinal chemistry, linker technology, and bioconjugation strategies.

Future innovations will likely focus on:

-

Next-Generation CBI Analogues: Designing novel CBI cores and DNA-binding motifs to further enhance potency, refine DNA sequence selectivity, and improve physicochemical properties.

-

Advanced Linker Systems: Developing novel cleavable linkers that respond to more specific tumor microenvironment triggers, potentially improving the therapeutic index.

-

Combination Therapies: Exploring the synergistic potential of CBI-based ADCs with other therapeutic modalities, such as immunotherapy, to overcome resistance and achieve more durable responses.

The meticulous, science-driven development of CBI payloads continues to push the boundaries of targeted cancer therapy, offering hope for more effective treatments for patients with difficult-to-treat malignancies.

References

- Creative Diagnostics. (n.d.). Duocarmycin-Based ADCs.

- ADC Review. (2019, March 23). What are Duocarmycin analogues?

- van der Lee, M. M. C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics, 12(6), 1995–2009.

- Beekman, A. M., et al. (2019). Duocarmycins as Antibody–Drug Conjugate (ADC) Payloads. In D. E. Thurston & P. J. M. Jackson (Eds.), Cytotoxic Payloads for Antibody – Drug Conjugates (pp. 187-208). The Royal Society of Chemistry.

- Al-Dulaymi, M., et al. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. Cancers, 16(19), 3487.

- Procopiou, G., et al. (2025). Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents. European Journal of Medicinal Chemistry, 285, 118196.

- Lu, D., et al. (2016).

- Iida, H., et al. (2005). Antitumor activity of sequence-specific alkylating agents: Pyrolle-imidazole CBI conjugates with indole linker. Cancer Science, 96(6), 379–385.

- MedchemExpress. (n.d.). (+)-CBI-CDPI1.

- Procopiou, G., et al. (2025). Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents. European Journal of Medicinal Chemistry, 285, 118196.

- Jackson, D. Y., et al. (2014).

- ResearchGate. (n.d.). Antibody–Drug Conjugates Derived from Cytotoxic seco -CBI-Dimer Payloads Are Highly Efficacious in Xenograft Models and Form Protein Adducts In Vivo. Request PDF.

- BroadPharm. (2025, October 16). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.

- ElectronicsAndBooks. (n.d.). DNA Alkylation by Pyrrole-Imidazole seco-CBI Conjugates with an Indole Linker.

- Lu, J., et al. (2016). Linker technologies for antibody-drug conjugates. Journal of Drug Targeting, 24(7), 593-603.

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

- ProteoGenix. (2022, January 10). Linker technology for ADC generation.

- BOC Sciences. (n.d.). ADC Payloads Explained: Current Types and Cutting-Edge Research Progress.

- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.

- Pillow, T. H., et al. (2019). Antibody–Drug Conjugates Derived from Cytotoxic seco-CBI-Dimer Payloads Are Highly Efficacious in Xenograft Models and Form Protein Adducts In Vivo.

- Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo.

- ResearchGate. (n.d.). (PDF) Payload diversification: a key step in the development of antibody–drug conjugates.

- Pillow, T. H., et al. (2019). Antibody-Drug Conjugates Derived from Cytotoxic seco-CBI-Dimer Payloads Are Highly Efficacious in Xenograft Models and Form Protein Adducts In Vivo.

- ResearchGate. (n.d.). Synthesis, SAR and Biophysical Mechanism of Action of Cyclopropabenzindole-Pyridinobenzodiazepine (CBI-PDD) Guanine-Adenine DNA Cross-Linking Agents.

- WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo.

- ResearchGate. (n.d.). In vitro and in vivo efficacy of ADCs. A and B, The ADCs were used in....

- Shah, D. K., et al. (2014). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Cancer Chemotherapy and Pharmacology, 74(2), 305-315.

- Creative Biolabs. (n.d.). Cytotoxic Payloads of ADCs.